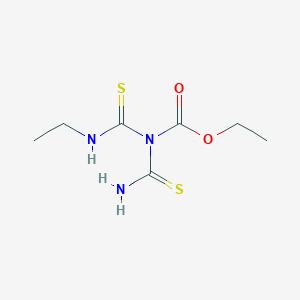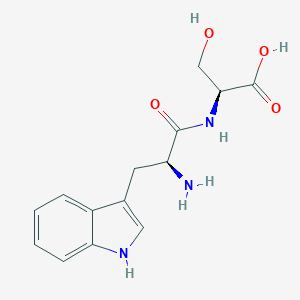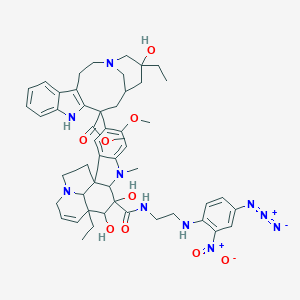![molecular formula C5H7N3O3S B145088 4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid CAS No. 135086-65-6](/img/structure/B145088.png)
4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H7N3O3S This compound is notable for its unique structure, which includes a thiadiazole ring, a hydroxyethylamino group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Hydroxyethylamino Group: This step involves the reaction of the thiadiazole intermediate with 2-chloroethanol or similar reagents to introduce the hydroxyethylamino group.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxyethylamino group.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethylamino group can form hydrogen bonds with biological targets, while the thiadiazole ring can participate in π-π interactions and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid: Lacks the hydroxyethylamino group, making it less versatile in certain reactions.
2-Amino-1,3,4-thiadiazole: Similar ring structure but different functional groups, leading to different reactivity and applications.
1,2,5-Thiadiazole-3-carboxylic acid:
Uniqueness
4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid is unique due to the presence of both the hydroxyethylamino group and the carboxylic acid group, which provide a combination of reactivity and functionality not found in many other compounds
Propiedades
IUPAC Name |
4-(2-hydroxyethylamino)-1,2,5-thiadiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3S/c9-2-1-6-4-3(5(10)11)7-12-8-4/h9H,1-2H2,(H,6,8)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRZQEJWENVVNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=NSN=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B145012.png)

![[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol](/img/structure/B145014.png)








